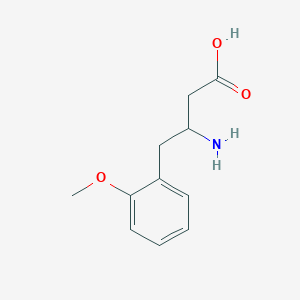
3-Amino-4-(2-methoxyphenyl)butyric Acid
描述
3-氨基-4-(2-甲氧基苯基)丁酸是一种有机化合物,其分子式为C11H15NO3,分子量为209.24 g/mol 。该化合物以氨基、甲氧基苯基和丁酸部分的存在为特征。它是一种用途广泛的化学物质,在化学、生物学、医学和工业等各个领域都有应用。
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
3-amino-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) |
InChI 键 |
VCMUHLQFCYAAOY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CC(CC(=O)O)N |
产品来源 |
United States |
准备方法
3-氨基-4-(2-甲氧基苯基)丁酸的合成可以通过多种途径实现。 一种常见的方法涉及使用频哪醇硼酸酯,它们是有机合成中极有价值的构建单元 。合成路线通常包括以下步骤:
硼酸酯的形成: 起始材料,如烷基硼酸酯,进行反应形成频哪醇硼酸酯。
催化原脱硼: 频哪醇硼酸酯通过自由基方法进行催化原脱硼。这一步对于形成所需产物至关重要。
氢甲基化: 最后一步涉及中间体化合物的氢甲基化,从而形成3-氨基-4-(2-甲氧基苯基)丁酸。
工业生产方法可能有所不同,但它们通常遵循类似的原理,并针对大规模合成进行优化。
化学反应分析
3-氨基-4-(2-甲氧基苯基)丁酸会经历各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂进行氧化,导致形成相应的氧化产物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 化合物中的氨基可以参与取代反应,其中它被其他官能团取代。
这些反应中使用的常见试剂和条件包括钯催化芳基化、铃木-宫浦交叉偶联和赫克型反应 。形成的主要产物取决于所使用的具体反应条件和试剂。
科学研究应用
3-氨基-4-(2-甲氧基苯基)丁酸在科学研究中有广泛的应用:
化学: 它作为有机合成中的宝贵中间体,尤其是在形成复杂分子方面。
生物学: 该化合物用于与酶抑制和蛋白质相互作用相关的研究。
作用机制
3-氨基-4-(2-甲氧基苯基)丁酸的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以作为某些酶的抑制剂或激活剂,影响生化途径。例如,它可能会抑制参与代谢过程的酶的活性,导致细胞功能发生变化。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
3-氨基-4-(2-甲氧基苯基)丁酸可以与其他类似化合物进行比较,例如:
4-(4-甲氧基苯基)丁酸: 该化合物在结构上相似,但缺少氨基。
3-氨基-4-(2,4,5-三氟苯基)丁酸: 该化合物具有三氟苯基而不是甲氧基苯基,用于修饰西他列汀.
4-羟基苯基丁酸: 通过4-(4-甲氧基苯基)丁酸的脱甲基化形成,它是有机合成中的关键中间体.
3-氨基-4-(2-甲氧基苯基)丁酸的独特之处在于其特定的官能团,这些官能团赋予了其独特的化学性质和反应性。
生物活性
3-Amino-4-(2-methoxyphenyl)butyric acid (commonly referred to as AMPB) is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
AMPB is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 195.25 g/mol
- CAS Number : 1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro- (specific identifiers may vary)
The presence of the methoxy group and the amino group contributes to its biological activities, influencing its interaction with various receptors and enzymes.
AMPB primarily acts as a modulator of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). It is believed to enhance GABAergic activity, which can have implications for conditions such as anxiety disorders, epilepsy, and other neurological conditions. The compound's ability to influence GABA receptors may also extend to its effects on cancer cell proliferation and migration.
Neuropharmacological Effects
-
GABA Receptor Modulation :
- AMPB has been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission in the central nervous system. This effect can contribute to anxiolytic and anticonvulsant properties.
- Case Study : A study evaluating the effects of AMPB on animal models demonstrated significant reductions in seizure frequency and intensity when administered alongside known anticonvulsants.
Anticancer Properties
-
Inhibition of Cancer Cell Proliferation :
- Research indicates that AMPB may inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- A notable study found that AMPB reduced the viability of breast cancer cells (MCF-7) by approximately 40% at a concentration of 100 µM after 48 hours of treatment.
- Table 1: Effects of AMPB on Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Viability Reduction (%) | Mechanism |
|---|---|---|---|
| MCF-7 | 100 | 40 | Apoptosis induction |
| HeLa | 50 | 30 | Cell cycle arrest |
| A549 | 200 | 50 | Inhibition of migration |
Study on GABA Levels and Cancer Prognosis
A significant correlation was observed between GABA levels and patient outcomes in breast cancer cases. Patients with elevated GABA levels had improved overall survival rates compared to those with lower levels. This suggests that compounds like AMPB, which modulate GABA activity, could serve as therapeutic agents or biomarkers in cancer treatment.
In Vivo Studies
In vivo studies utilizing rodent models revealed that AMPB administration led to significant behavioral changes consistent with anxiolytic effects. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), with higher doses correlating with more pronounced effects on anxiety-like behaviors measured through elevated plus maze tests.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


